Iristectorigenin A

Übersicht

Beschreibung

Iristectorigenin A is a natural isoflavone primarily isolated from the rhizomes of Belamcanda chinensis, a plant belonging to the Iridaceae family . This compound is known for its significant antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Flavonoidchemie und die Entwicklung neuer synthetischer Methoden.

Biologie: Seine antioxidativen Eigenschaften machen es zu einer wertvollen Verbindung für die Untersuchung von oxidativem Stress und verwandten biologischen Prozessen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale ab und schützt so Zellen vor oxidativem Schaden.

Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen, wie z. B. Stickstoffmonoxid-Synthase.

Krebshemmende Aktivität: this compound moduliert verschiedene Signalwege, die an Zellproliferation, Apoptose und Angiogenese beteiligt sind.

Ähnliche Verbindungen:

Tectorigenin: Ein weiteres Isoflavon, das in der gleichen Pflanzenfamilie vorkommt, bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.

Irigenin: Eine verwandte Verbindung mit ähnlichen antioxidativen und krebshemmenden Wirkungen.

Irisflorentin: Ein weiteres Flavonoid mit bemerkenswerten biologischen Aktivitäten.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine potente antioxidative Aktivität und seine Fähigkeit aus, gleichzeitig mehrere zelluläre Signalwege zu modulieren. Seine einzigartige Kombination aus Hydroxyl- und Methoxygruppen trägt zu seiner unterschiedlichen chemischen Reaktivität und seinen biologischen Wirkungen bei .

Wirkmechanismus

Target of Action

Iristectorigenin A is a polyphenol that primarily exists in the rhizomes and leaves of various plant species, but it has been mainly reported in the Iridaceae family . It has been shown to interact with several molecular targets related to apoptosis, angiogenesis, and inflammation at the molecular level .

Mode of Action

This compound interacts with its targets to bring about changes in cellular signal transduction pathways . It has been shown to control or manage various types of cancers through these molecular targets, thereby regulating the expression of different genes that participate in cancer cell growth .

Biochemical Pathways

This compound affects several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation . It may assist by boosting the body’s antioxidant protection against free radicals, which stimulate the progression of a variety of ailments .

Result of Action

This compound has been shown to effectively diminish the risk of chronic ailments like cancer, diabetes, obesity, inflammatory diseases, and oxidative-related diseases . In a study, it was found that this compound can improve airway hyperresponsiveness (AHR), reflected by a decrease in airway resistance and an increase in lung compliance . It also reduced the number of white blood cells in bronchoalveolar lavage fluid (BALF), improved inflammatory cell infiltration in lung tissue, and decreased the levels of IL-4, IL-5, and IL-33 in BALF .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, dietary intake of this compound can effectively reduce the risk of chronic diseases . .

Biochemische Analyse

Biochemical Properties

Iristectorigenin A plays a significant role in biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits anti-inflammatory properties by inhibiting the creation of nitric oxide (NO) from LPS-activated RAW 264.7 cells. This inhibitory mechanism is achieved through the reduction in the expression of the nitric oxide synthase (iNOS) enzyme .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation at the molecular level . It influences cell function by boosting the body’s antioxidant protection against free radicals, which stimulate the progression of a variety of ailments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It amends several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation .

Dosage Effects in Animal Models

In animal models, specifically mice, it has been established that those administered with 125 mg/kg body weight of this compound survived . This suggests that the effects of this compound can vary with different dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation at the molecular level .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Iristectorigenin A umfasst mehrere Schritte, die typischerweise von einfacheren Flavonoidstrukturen ausgehen. Der Prozess umfasst oft Hydroxylierungs-, Methylierungs- und Glykosylierungsreaktionen unter kontrollierten Bedingungen. Spezielle Reagenzien und Katalysatoren werden verwendet, um diese Transformationen zu erleichtern und eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound wird im Allgemeinen durch Extraktion aus pflanzlichen Quellen erzielt, insbesondere aus den Rhizomen von Belamcanda chinensis. Das Extraktionsverfahren umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mittels Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC). Dieses Verfahren stellt die Isolierung von this compound in reiner Form sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iristectorigenin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können die Hydroxylgruppen an der Flavonoidstruktur modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Säuren werden unter kontrollierten pH- und Temperaturbedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Tectorigenin: Another isoflavone found in the same plant family, known for its anti-inflammatory and anticancer properties.

Irigenin: A related compound with similar antioxidant and anticancer activities.

Irisflorentin: Another flavonoid with notable biological activities.

Uniqueness of Iristectorigenin A: this compound stands out due to its potent antioxidant activity and its ability to modulate multiple cellular pathways simultaneously. Its unique combination of hydroxyl and methoxy groups contributes to its distinct chemical reactivity and biological effects .

Eigenschaften

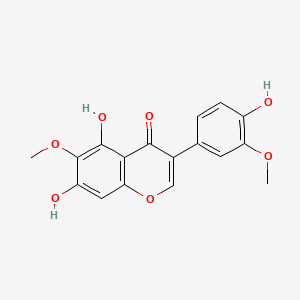

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRPIWFQMLICCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192285 | |

| Record name | Iristectorigenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-01-6 | |

| Record name | Iristectorigenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iristectorigenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.